molecular formula C21H21N3O6 B2871755 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-nitrophenyl)acetamide CAS No. 906147-93-1

2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-nitrophenyl)acetamide

Cat. No.: B2871755
CAS No.: 906147-93-1
M. Wt: 411.414
InChI Key: NJJMFYMUTLIVNB-UHFFFAOYSA-N
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Description

The compound “2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-nitrophenyl)acetamide” is a synthetic small molecule featuring a 1,2-dihydroisoquinolin-1-one core substituted with a 2-ethoxyethyl group at position 2 and an acetamide-linked 3-nitrophenyl group at position 3.

Properties

IUPAC Name

2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6/c1-2-29-12-11-23-10-9-17-18(21(23)26)7-4-8-19(17)30-14-20(25)22-15-5-3-6-16(13-15)24(27)28/h3-10,13H,2,11-12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJMFYMUTLIVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-nitrophenyl)acetamide (CAS Number: 898431-35-1) is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound includes several noteworthy features:

PropertyValue
Molecular Formula C22H23N2O4
Molecular Weight 398.4 g/mol
IUPAC Name 2-{[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy}-N-(3-nitrophenyl)acetamide
SMILES CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCC3=CC=C(C=C3)F

The compound has a unique dihydroisoquinolinone core that may confer specific biological activities.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets, including enzymes and receptors. The dihydroisoquinolinone moiety likely binds to active sites on these targets, while the ethoxyethyl and nitrophenyl groups may enhance binding affinity or selectivity. This interaction can modulate various signaling pathways or enzymatic processes, potentially leading to therapeutic effects.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of nitrophenyl acetamides show significant antibacterial properties against various strains of bacteria such as Klebsiella pneumoniae .
  • Anticancer Potential : Dihydroisoquinoline derivatives have been investigated for their anticancer properties, demonstrating the ability to inhibit tumor growth in various cancer cell lines .
  • Neuroprotective Effects : Some studies have indicated that isoquinoline derivatives can exert neuroprotective effects, potentially through antioxidant mechanisms .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of a related compound, N-(4-fluoro-3-nitrophenyl)acetamide , in combination with various antibiotics against Klebsiella pneumoniae. Results indicated synergistic effects when combined with meropenem and imipenem, suggesting that similar modifications to the structure of our compound could enhance its antibacterial activity .

Case Study 2: Anticancer Activity

Research involving isoquinoline derivatives demonstrated that compounds with structural similarities to our target compound exhibited significant cytotoxicity against cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

Key Observations :

  • Ethoxyethyl vs. Fluorinated Chains : The 2-ethoxyethyl group in the target compound may improve solubility relative to EVT-401’s lipophilic trifluoromethylphenyl substituent, which is optimized for blood-brain barrier penetration in neurological disorders .
  • Core Modifications: Verosudil and JNJ-67856633 replace the dihydroisoquinoline oxygen with heterocycles (thiophene, pyrazole), broadening their kinase inhibition profiles .

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